molecular formula C18H41N2O5P B009253 N-(2-Aminoethyl)palmitamide phosphate CAS No. 100021-82-7

N-(2-Aminoethyl)palmitamide phosphate

Cat. No. B009253
M. Wt: 396.5 g/mol
InChI Key: XORGSWPUTFUITJ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)palmitamide phosphate (NAEPP) is a phospholipid derivative that has recently gained attention due to its potential therapeutic applications. This compound is a member of the N-acylethanolamine family, which is known to play a role in various physiological processes, including pain sensation, inflammation, and metabolism.

Mechanism Of Action

N-(2-Aminoethyl)palmitamide phosphate modulates the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of NAE. This results in increased levels of NAE, which can activate cannabinoid receptors and reduce pain and inflammation. N-(2-Aminoethyl)palmitamide phosphate also induces apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the Akt pathway.

Biochemical And Physiological Effects

N-(2-Aminoethyl)palmitamide phosphate has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and modulating lipid metabolism. N-(2-Aminoethyl)palmitamide phosphate has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting potential therapeutic applications in metabolic disorders.

Advantages And Limitations For Lab Experiments

N-(2-Aminoethyl)palmitamide phosphate is a relatively stable compound that can be easily synthesized in the lab. However, its low solubility in water can make it difficult to administer in vivo. N-(2-Aminoethyl)palmitamide phosphate also has a short half-life, which may limit its therapeutic efficacy.

Future Directions

Future research on N-(2-Aminoethyl)palmitamide phosphate should focus on improving its solubility and stability, as well as exploring its potential therapeutic applications in metabolic disorders. Further studies are also needed to elucidate the mechanism of action of N-(2-Aminoethyl)palmitamide phosphate and its potential side effects. N-(2-Aminoethyl)palmitamide phosphate may also have potential applications in drug delivery systems due to its ability to modulate the endocannabinoid system.

Synthesis Methods

N-(2-Aminoethyl)palmitamide phosphate can be synthesized through a two-step reaction. The first step involves the reaction of palmitic acid with ethylenediamine to form N-(2-aminoethyl)palmitamide (NAE). The second step involves the phosphorylation of NAE using phosphoric acid to form N-(2-Aminoethyl)palmitamide phosphate. This synthesis method has been optimized to yield high purity N-(2-Aminoethyl)palmitamide phosphate with a good yield.

Scientific Research Applications

N-(2-Aminoethyl)palmitamide phosphate has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer treatment. Studies have shown that N-(2-Aminoethyl)palmitamide phosphate can reduce pain and inflammation by modulating the endocannabinoid system, which is involved in pain sensation and inflammation. N-(2-Aminoethyl)palmitamide phosphate has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.

properties

CAS RN

100021-82-7

Product Name

N-(2-Aminoethyl)palmitamide phosphate

Molecular Formula

C18H41N2O5P

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2-aminoethyl)hexadecanamide;phosphoric acid

InChI

InChI=1S/C18H38N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17-16-19;1-5(2,3)4/h2-17,19H2,1H3,(H,20,21);(H3,1,2,3,4)

InChI Key

XORGSWPUTFUITJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O

Other CAS RN

100021-82-7

Origin of Product

United States

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